Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate
Description
Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate (CAS: 525586-95-2) is a carbamate-protected amine derivative featuring a piperazine ring. Its molecular formula is C₁₄H₁₉N₃O₃, with a molecular weight of 277.32 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in peptide conjugation and pharmaceutical development. Its piperazine moiety enhances solubility and provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
benzyl N-(2-oxo-2-piperazin-1-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(17-8-6-15-7-9-17)10-16-14(19)20-11-12-4-2-1-3-5-12/h1-5,15H,6-11H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYRDBUFDHSEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The direct amidation method involves reacting piperazine with benzyl N-(chlorocarbonyl)glycinate (Cbz-glycine chloride). The glycine derivative is first prepared by treating glycine with benzyl chloroformate in a biphasic water-dichloromethane system under alkaline conditions (pH 9–10). Subsequent activation of the carboxylic acid using thionyl chloride yields the acid chloride, which reacts with piperazine in anhydrous dichloromethane at 0–5°C. Triethylamine is employed to scavenge HCl, driving the reaction to completion.
Critical Steps :
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Protection : Glycine’s α-amine is protected with benzyl chloroformate to prevent undesired side reactions.
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Activation : Thionyl chloride converts the carboxylic acid to a reactive acyl chloride.
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Amidation : Piperazine’s nucleophilic amine attacks the electrophilic carbonyl carbon, forming the amide bond.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Solvent | Anhydrous DCM | Enhances acyl chloride stability |
| Temperature | 0–5°C | Minimizes bis-amide formation |
| Piperazine Equiv. | 1.2 equiv | Ensures mono-substitution dominance |
| Base | Triethylamine (2 equiv) | Neutralizes HCl, prevents protonation |
Under these conditions, yields of 65–70% are typical, with HPLC purity exceeding 90%.
Challenges in Mono-Substitution
Piperazine’s symmetry allows both amines to react, risking bis-amide byproducts. Stoichiometric control (1:1 acid chloride-to-piperazine ratio) and low temperatures suppress di-substitution. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the mono-amide product.
Protected Amine Approach Using Boc-Piperazine
Protection of Piperazine
To circumvent di-substitution, one piperazine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. Boc-piperazine is synthesized by treating piperazine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 25°C for 12 hours.
Amidation with Cbz-Glycine Chloride
The Boc-protected piperazine reacts with Cbz-glycine chloride under conditions identical to Section 2.1. The Boc group’s steric bulk ensures amidation occurs exclusively at the free amine, achieving 75–80% yield.
Deprotection and Isolation
Boc removal is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 2 hours. After neutralization with aqueous NaHCO₃, the product is extracted into ethyl acetate and crystallized from methanol, yielding 95% pure material.
Alternative Methods Using Coupling Agents
EDCl/HOBt Mediated Amidation
Carbodiimide-based coupling avoids acyl chloride formation. Cbz-glycine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), and hydroxybenzotriazole (HOBt) are combined in dimethylformamide (DMF). Piperazine is added incrementally at 25°C, achieving 70% yield after 24 hours.
Advantages :
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Eliminates thionyl chloride handling.
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Suitable for acid-sensitive substrates.
Comparison with Acid Chloride Method
| Metric | EDCl/HOBt Method | Acid Chloride Method |
|---|---|---|
| Yield | 70% | 65% |
| Purity | 92% | 90% |
| Scalability | Moderate | High |
| Byproduct Formation | Urea derivatives | Bis-amide |
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Large-scale synthesis prioritizes cost and safety:
Purification Techniques
Industrial processes employ continuous chromatography or recrystallization:
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Recrystallization : Methanol/water (4:1) affords 98% purity.
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Continuous Chromatography : Simulated moving bed (SMB) systems enhance throughput.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, including enzymes and receptors, making it a candidate for developing new therapeutic agents.
Biological Studies
The compound is utilized in studies involving:
- Cell Signaling Pathways : It plays a role in understanding how cells communicate and respond to external stimuli.
- Receptor Binding Assays : Investigating its binding affinity to specific receptors can reveal insights into its mechanism of action and potential therapeutic effects.
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate in synthesizing more complex molecules used in drug formulations and agrochemicals. Its unique structure enhances the development of compounds with improved efficacy and safety profiles.
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL depending on structural modifications .
Anticancer Properties
Studies demonstrate cytotoxic effects against various cancer cell lines. Specific derivatives have been tested against A549 lung cancer cells, revealing moderate cytotoxicity and potential for further development as anticancer agents .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties, inhibiting neuroinflammation and oxidative stress—key factors in neurodegenerative diseases such as Alzheimer's .
Antitubercular Activity
A study highlighted that modifications to the benzyl group significantly altered MIC values against M. tuberculosis, with some analogs showing enhanced potency compared to traditional treatments .
Cytotoxicity Assessment
In vitro studies on A549 cells revealed that specific substitutions on the piperazine ring could lead to increased cytotoxicity, emphasizing the importance of structure–activity relationships (SAR) in drug design .
Neuroprotective Screening
Preliminary studies indicated that certain derivatives could reduce neuroinflammatory markers in cellular models of neurodegeneration, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Benzyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate (CAS: 3886-37-1)
- Structural Difference : Replaces piperazine with piperidine (a six-membered ring with one nitrogen).
- Properties :
- Applications : Used in peptide synthesis but with reduced hydrogen-bonding capacity compared to piperazine derivatives.
Benzyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate
- Structural Difference : Features a pyrrolidine ring (five-membered, one nitrogen).
- Molecular formula: C₁₄H₁₉N₂O₃ (MW: 269.31 g/mol).
- Applications : Preferred in reactions requiring rapid amide bond formation due to conformational flexibility.
Benzyl (3-oxo-1-piperazinyl)acetate (CAS: 1629681-76-0)
- Structural Difference : Contains an ester-linked acetate group and a 3-oxopiperazine ring.
- Properties :
- Applications : Useful in synthesizing glycopeptide conjugates where ester groups aid in controlled release.
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate (CAS: 167303-60-8)
- Structural Difference : Substitutes piperazine with a dimethylcarbamoyl group .
- Properties :
- Applications : Employed in stabilizing transient intermediates in peptide coupling reactions.
Key Comparative Data
Biological Activity
Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate is a compound that has garnered attention in various fields of biological and medicinal research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 277.32 g/mol. Its structure includes a piperazine ring, which is often associated with various biological activities, particularly in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing biochemical pathways.
- Receptor Binding : It has been investigated for its potential to bind to various receptors, affecting signal transduction processes within cells.
Anticonvulsant Activity
In recent studies, derivatives similar to this compound have shown significant anticonvulsant properties. For instance, compounds from a related series demonstrated potent protection in mouse seizure models with effective doses (ED50) ranging from 18.8 mg/kg to 73.9 mg/kg across different seizure tests . These findings suggest that the compound may possess similar protective effects against seizures.
Neuroprotective Effects
Research indicates that compounds with structural similarities exhibit neuroprotective effects by normalizing levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the hippocampus . This suggests potential applications in treating neurodegenerative diseases.
Antinociceptive Properties
This compound has also been explored for its analgesic properties. In animal models, it showed efficacy in reducing pain responses induced by formalin and capsaicin, indicating its potential use in pain management therapies .
Study on Anticonvulsant Activity
A focused study on a series of phenylglycinamide derivatives revealed that compounds structurally related to this compound exhibited significant anticonvulsant activity. The study highlighted the importance of structural modifications in enhancing efficacy against seizures, providing insights into optimizing this compound for therapeutic use .
Toxicity Studies
In vitro toxicity assessments have shown that related compounds are non-toxic at concentrations up to 100 μg/mL when tested on Vero cells (African green monkey kidney epithelial cells). This suggests a favorable safety profile for further development .
Comparative Data Table
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃ | Varies |
| Molecular Weight | 277.32 g/mol | Varies |
| ED50 (Anticonvulsant) | 18.8 - 73.9 mg/kg | Similar derivatives |
| Toxicity (Vero Cells) | Non-toxic at ≤100 μg/mL | Non-toxic at similar levels |
| Neurotrophic Factor Impact | Normalization of BDNF and NGF levels | Similar effects observed |
Q & A
Q. What are the key synthetic routes for Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a carbamate-protected intermediate. For example, tert-butyl(2-oxo-2-(piperazin-1-yl)ethyl)carbamate can react with benzyl chloroformate under basic conditions (e.g., DIPEA in dichloromethane) to introduce the benzyl carbamate group . Critical conditions include:
- Temperature: Room temperature (20–25°C) to avoid side reactions.
- Solvent: Anhydrous DCM or THF to minimize hydrolysis.
- Base: Triethylamine or DIPEA to neutralize HCl byproducts.
| Reagents | Role | Optimal Conditions |
|---|---|---|
| Benzyl chloroformate | Carbamate protection | 1.2–1.5 equiv, 0–5°C addition |
| Piperazine derivatives | Core scaffold | Pre-activated as free base |
| DIPEA | Base | 2.0 equiv, slow addition |
Yield optimization requires strict control of stoichiometry and moisture-free environments .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperazine NH at δ 1.5–2.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine and carbamate regions .
- Mass Spectrometry (HRMS):
Confirms molecular formula (e.g., [M+H]+ for C₁₄H₁₈N₃O₃: calculated 276.1348, observed 276.1345) . - IR Spectroscopy:
Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and ketone groups) .
- Mass Spectrometry (HRMS):
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this carbamate derivative?
Methodological Answer:
- Core Modifications:
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Vary substituents on the piperazine ring (e.g., methyl, trifluoroethyl) to assess steric/electronic effects on enzyme inhibition .
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Replace the benzyl group with substituted aryl rings to probe hydrophobic interactions .
- Biological Assays:
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Measure IC₅₀ values against target enzymes (e.g., HIV protease, cholinesterase) using fluorogenic substrates .
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Compare selectivity indices (e.g., benzyl vs. tert-butyl carbamates) using receptor-dependent molecular docking .
Modification Observed Effect Reference Piperazine methylation Increased metabolic stability Aryl substitution Enhanced binding to hydrophobic pockets
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide): Models interactions with enzyme active sites (e.g., HIV protease) using force fields like AMBER .
- MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Correlates substituent properties (e.g., logP, polar surface area) with inhibitory activity .
Q. How should researchers address discrepancies in inhibitory activity data across different studies?
Methodological Answer:
- Controlled Replication: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate environmental variability .
- Data Normalization: Use reference inhibitors (e.g., galanthamine for cholinesterase) to calibrate activity measurements .
- Structural Validation: Confirm compound purity via HPLC (≥95%) and crystallography (if available) to rule out impurity effects .
Q. What are common synthetic impurities, and how can they be identified and mitigated?
Methodological Answer:
- Common Impurities:
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N-Unsubstituted intermediates: Due to incomplete carbamate protection.
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Piperazine dimerization: From excess base or prolonged reaction times .
- Mitigation Strategies:
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Chromatographic Purification (Flash SiO₂): Elute with EtOAc/hexane (3:7) to separate byproducts .
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In-line LC-MS Monitoring: Detects early-stage side reactions .
Impurity Rf Value (TLC) Remediation Unprotected piperazine 0.15 (EtOAc/hexane) Re-protection with benzyl-Cl Dimerized byproduct 0.35 Column chromatography
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
